

# Bridging the Gap: Validating Isoxazole's Potential Through Molecular Docking and Experimental Data

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## Compound of Interest

Compound Name: 3-(4-Bromophenyl)isoxazol-5-amine

Cat. No.: B040261

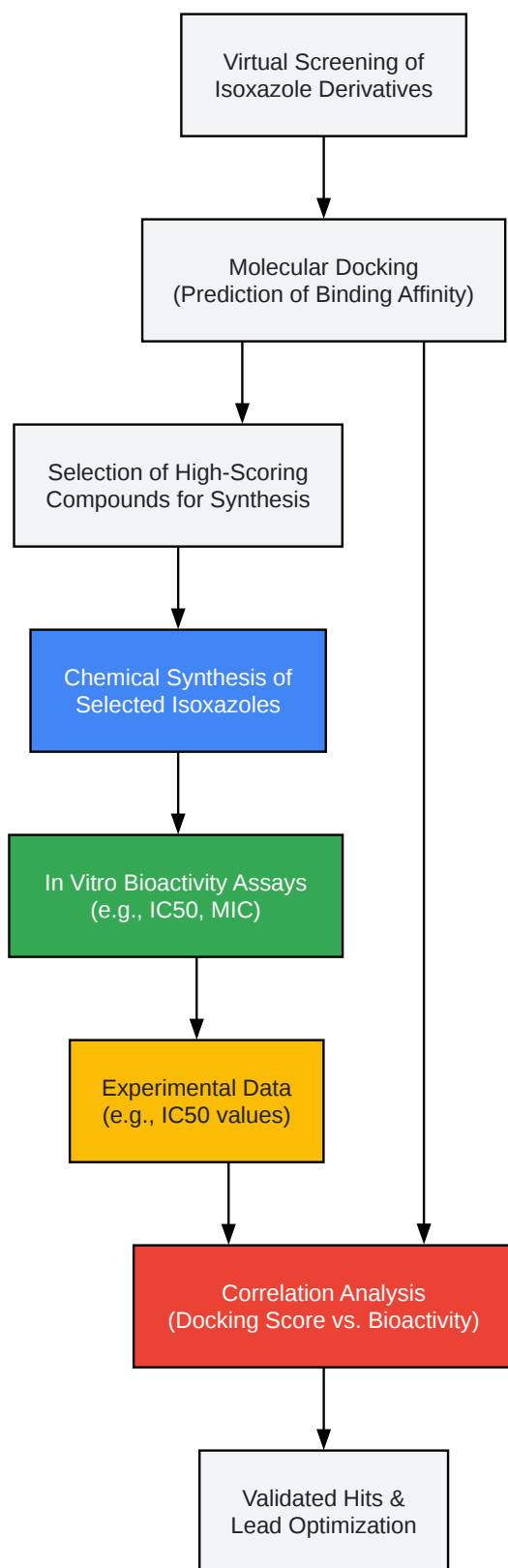
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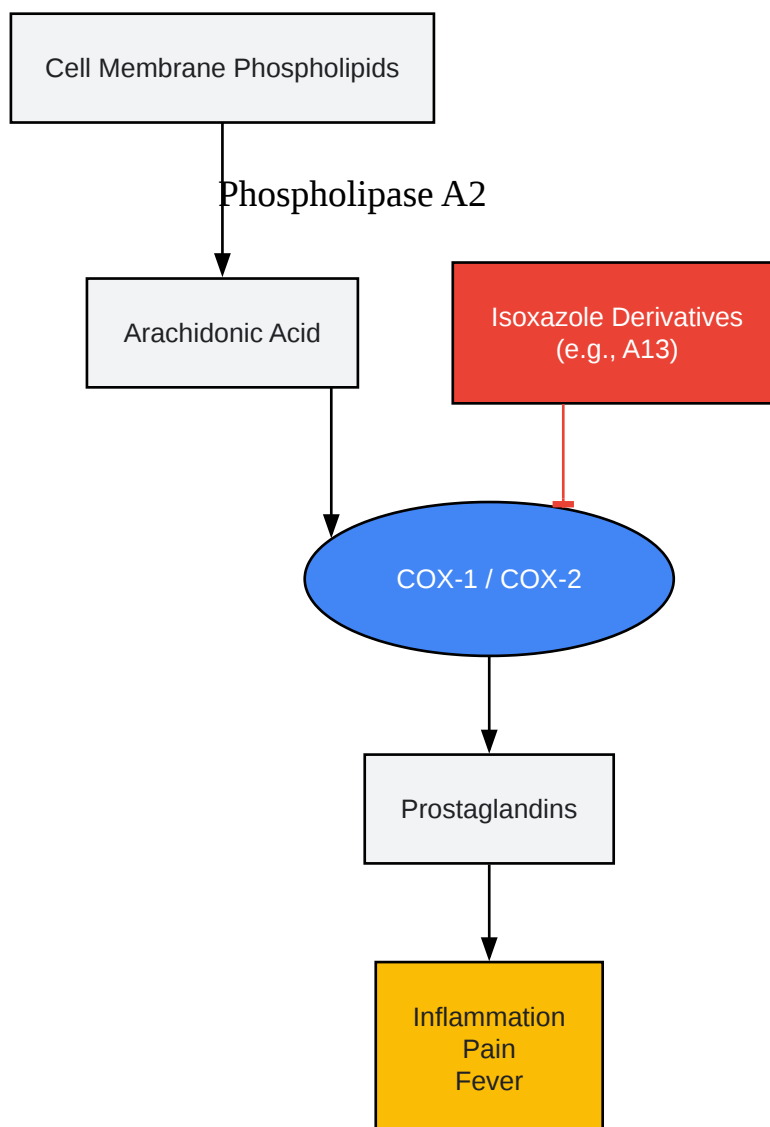
A comparative guide for researchers on the synergy between in silico and in vitro studies in the development of isoxazole-based therapeutics.

The journey of a drug from a conceptual molecule to a clinical candidate is a complex and resource-intensive process. In the realm of medicinal chemistry, isoxazole and its derivatives have emerged as a "privileged scaffold," forming the structural core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.<sup>[1][2][3][4]</sup> To streamline the discovery and optimization of these promising compounds, researchers are increasingly turning to a powerful combination of computational and experimental techniques. This guide provides a comprehensive comparison of molecular docking studies with experimental bioactivity data for isoxazole derivatives, offering a clear pathway for validating in silico predictions with tangible in vitro results.

## The In Silico-In Vitro Workflow: A Path to Validation

The validation of molecular docking studies with experimental data is a critical step in modern drug discovery. This workflow allows for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and biological evaluation, ultimately saving time and resources.





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## References

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